2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Descripción
2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorophenyl group at the 1-position and a biphenyl-acetamide moiety at the 5-position.
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN5O2/c26-20-10-12-21(13-11-20)31-24-22(15-28-31)25(33)30(16-27-24)29-23(32)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-13,15-16H,14H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFYUJIUHFMXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and inflammation. This article explores its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula: C22H16FN3O
- Molecular Weight: 365.38 g/mol
- SMILES Notation: NC1=NC(C2=CC=C(C=C2)F)=CC(C3=CC=C(C4=CC=CC=C4)C=C3)=N1
This compound features a biphenyl moiety and a pyrazolo[3,4-d]pyrimidine core, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, including:
- Antitumor Activity: Pyrazolo derivatives have shown significant antitumor effects against various cancer cell lines. For instance, compounds similar to the target molecule have been reported to inhibit cell proliferation in breast cancer cell lines such as MDA-MB-468 and T47D. Specifically, one study demonstrated that a related compound could induce apoptosis and halt the cell cycle at the S phase in MDA-MB-468 cells, increasing caspase-3 levels significantly compared to controls .
- Anti-inflammatory Effects: Compounds within this class have exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antitumor Studies
A notable study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor properties using the NCI 60 human tumor cell line panel. The findings indicated that several compounds displayed potent antiproliferative activity. The most active derivatives were further tested against breast cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12b | MDA-MB-468 | 0.25 | Induces apoptosis via caspase activation |
| 12c | T47D | 0.30 | Cell cycle arrest at S phase |
These results suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer activity.
Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, various derivatives were tested for their ability to inhibit COX enzymes:
| Compound | COX-2 IC50 (µM) | Comparison with Celecoxib |
|---|---|---|
| 5 | 0.04 ± 0.09 | Comparable |
| 6 | 0.04 ± 0.02 | Comparable |
These findings indicate that certain derivatives maintain efficacy similar to established anti-inflammatory agents.
Case Studies
Several case studies have documented the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Breast Cancer Treatment: A study involving compound 12b revealed a significant reduction in tumor growth in vivo models when administered at specific dosages.
- Nephrotoxicity Prevention: Research demonstrated that pyrazole derivatives could mitigate nephrotoxicity associated with cisplatin treatment by enhancing glutathione levels in renal tissues .
Comparación Con Compuestos Similares
Substituent Variations on the Acetamide Side Chain
- Compound A : 2-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide (RN: 852450-48-7)
- Compound B: 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide (RN: 1019098-02-2) Features a 4-fluorophenylacetamide and a 3-methylpyrazole substituent.
Modifications to the Pyrazolo[3,4-d]pyrimidinone Core
- Compound C: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Incorporates a chromen-2-yl group and a sulfonamide substituent. The chromene ring extends π-π stacking interactions, while the sulfonamide enhances solubility (melting point: 175–178°C) .
Functional and Pharmacological Comparisons
Binding Affinity and Selectivity
- The biphenyl group in the target compound likely improves hydrophobic interactions with kinase ATP-binding pockets compared to smaller aryl groups (e.g., 2-methoxyphenyl in Compound A) .
- Compound B’s pyrazole moiety may confer selectivity for kinases with larger active sites, as seen in analogues targeting anaplastic lymphoma kinase (ALK) .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with the construction of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide with substituted benzoyl chlorides under basic conditions (e.g., triethylamine). Subsequent N-alkylation or acylation introduces the biphenyl and fluorophenyl acetamide moieties .
- Critical Parameters :
- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Pd-based catalysts may assist in Suzuki coupling for biphenyl integration .
Q. What analytical techniques are essential for structural validation?
- Key Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and regioselectivity (e.g., distinguishing pyrazolo[3,4-d]pyrimidine ring protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. Which functional groups dominate reactivity, and how are they optimized for stability?
- Reactive Sites :
- Pyrazolo[3,4-d]pyrimidin-4-one : Prone to nucleophilic substitution at the 1- and 5-positions.
- Acetamide Linker : Susceptible to hydrolysis under acidic/basic conditions; stability improved via steric hindrance (e.g., tert-butyl groups) .
Advanced Research Questions
Q. How does the biphenyl-4-yl substituent influence target binding in kinase inhibition assays?
- Mechanistic Insight : The biphenyl group enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR, VEGFR). Molecular docking studies suggest π-π stacking with phenylalanine residues, while the 4-fluorophenyl moiety improves selectivity by reducing off-target binding .
- Experimental Design :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Mutagenesis Studies : Replace key residues (e.g., F856 in EGFR) to validate binding interactions .
Q. How can researchers resolve contradictions in reported bioactivity data across similar analogs?
- Conflict Analysis Framework :
-
Structural Variants : Compare substituent effects (Table 1).
-
Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .
Table 1: Substituent Impact on Bioactivity
Substituent (R) IC₅₀ (EGFR Inhibition) Key Reference 4-Fluorophenyl 12 nM 3-Chlorophenyl 48 nM 4-Methoxyphenyl 210 nM
Q. What computational strategies are effective for predicting metabolic stability?
- In Silico Tools :
- ADMET Prediction : Use Schrödinger’s QikProp to assess CYP450 metabolism hotspots (e.g., oxidation of the pyrimidinone ring).
- MD Simulations : Model solvent accessibility of the acetamide linker to predict hydrolysis rates .
Methodological Guidelines for Data Reproducibility
- Synthesis Reproducibility : Document reaction intermediates via TLC/HPLC and report Rf/retention times .
- Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) to confirm mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
